molecular formula C8H9ClN2 B13996933 6-Chloro-4-cyclopropylpyridin-2-amine

6-Chloro-4-cyclopropylpyridin-2-amine

Cat. No.: B13996933
M. Wt: 168.62 g/mol
InChI Key: RCBZNMHQYWAHAZ-UHFFFAOYSA-N
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Description

6-Chloro-4-cyclopropylpyridin-2-amine is an organic compound with the molecular formula C8H9ClN2 and a molecular weight of 168.62 g/mol It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-cyclopropylpyridin-2-amine typically involves the chlorination of 4-cyclopropylpyridin-2-amine. One common method is the nucleophilic substitution reaction, where a chlorine atom replaces a hydrogen atom on the pyridine ring. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-cyclopropylpyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or potassium thiolate can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

6-Chloro-4-cyclopropylpyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-4-cyclopropylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the cyclopropyl group play crucial roles in its binding affinity and selectivity. The compound can modulate the activity of its targets by either inhibiting or activating them, depending on the context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-4-cyclopropylpyridin-2-amine is unique due to the presence of both the chlorine atom and the cyclopropyl group, which confer distinct chemical properties and biological activities. These structural features enhance its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications .

Properties

Molecular Formula

C8H9ClN2

Molecular Weight

168.62 g/mol

IUPAC Name

6-chloro-4-cyclopropylpyridin-2-amine

InChI

InChI=1S/C8H9ClN2/c9-7-3-6(5-1-2-5)4-8(10)11-7/h3-5H,1-2H2,(H2,10,11)

InChI Key

RCBZNMHQYWAHAZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=NC(=C2)Cl)N

Origin of Product

United States

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